Cas no 1329613-29-7 (5-Hydroxy Lansoprazole Potassium Salt)

5-Hydroxy Lansoprazole Potassium Salt is a key intermediate in the synthesis of lansoprazole, a proton pump inhibitor used to treat gastric acid-related disorders. This compound is characterized by its high purity and stability, making it suitable for pharmaceutical manufacturing and research applications. Its potassium salt form enhances solubility, facilitating precise formulation and improved bioavailability. The hydroxyl group at the 5-position contributes to its metabolic pathway studies, aiding in the understanding of drug metabolism and pharmacokinetics. Strict quality control ensures compliance with pharmacopeial standards, supporting its use in regulated environments. This intermediate is essential for developing efficient and scalable synthetic routes for lansoprazole production.
5-Hydroxy Lansoprazole Potassium Salt structure
1329613-29-7 structure
商品名:5-Hydroxy Lansoprazole Potassium Salt
CAS番号:1329613-29-7
MF:C16H13N3O3F3S-.K+
メガワット:423.45122
CID:1059172
PubChem ID:57369203

5-Hydroxy Lansoprazole Potassium Salt 化学的及び物理的性質

名前と識別子

    • 5-Hydroxy Lansoprazole Potassium Salt
    • potassium,2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate
    • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol-5-ol Potassium Salt
    • J-006266
    • IYCSATAMPVYCTA-UHFFFAOYSA-M
    • DTXSID00724517
    • Potassium 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazol-6-olate
    • 1H-Benzimidazol-6-ol, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-, potassium salt (1:1); 5-Hydroxylansoprazole Potassium Salt
    • 1329613-29-7
    • potassium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-olate
    • インチ: InChI=1S/C16H14F3N3O3S.K/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15;/h2-6,23H,7-8H2,1H3,(H,21,22);/q;+1/p-1
    • InChIKey: IYCSATAMPVYCTA-UHFFFAOYSA-M
    • ほほえんだ: Cc1c(ccnc1CS(=O)c2[nH]c3cc(ccc3n2)[O-])OCC(F)(F)F.[K+]

計算された属性

  • せいみつぶんしりょう: 423.02700
  • どういたいしつりょう: 423.02667843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 517
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų

じっけんとくせい

  • ゆうかいてん: >162°C (dec.)
  • ようかいど: DMSO, Methanol
  • PSA: 110.14000
  • LogP: 4.52470

5-Hydroxy Lansoprazole Potassium Salt セキュリティ情報

5-Hydroxy Lansoprazole Potassium Salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H943711-50mg
5-Hydroxy Lansoprazole Potassium Salt
1329613-29-7
50mg
$ 1654.00 2023-09-07
TRC
H943711-5mg
5-Hydroxy Lansoprazole Potassium Salt
1329613-29-7
5mg
$ 219.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-217196-5 mg
5-Hydroxy Lansoprazole Potassium salt,
1329613-29-7 98%
5mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-217196-5mg
5-Hydroxy Lansoprazole Potassium salt,
1329613-29-7 98%
5mg
¥2708.00 2023-09-05
A2B Chem LLC
AE38037-5mg
5-Hydroxy Lansoprazole Potassium salt
1329613-29-7
5mg
$334.00 2024-04-20
A2B Chem LLC
AE38037-50mg
5-Hydroxy Lansoprazole Potassium salt
1329613-29-7
50mg
$1727.00 2024-04-20

5-Hydroxy Lansoprazole Potassium Salt 関連文献

5-Hydroxy Lansoprazole Potassium Saltに関する追加情報

5-Hydroxy Lansoprazole Potassium Salt: A Comprehensive Overview

5-Hydroxy Lansoprazole Potassium Salt, also known by its CAS number 1329613-29-7, is a derivative of the well-known proton pump inhibitor (PPI) lansoprazole. This compound has garnered significant attention in recent years due to its potential applications in the field of gastroenterology and its unique pharmacological properties. The potassium salt form of 5-hydroxy lansoprazole offers several advantages over its parent compound, including improved bioavailability and reduced side effects. In this article, we will delve into the structural characteristics, pharmacokinetics, therapeutic applications, and the latest research findings surrounding this compound.

The chemical structure of 5-Hydroxy Lansoprazole Potassium Salt is derived from lansoprazole, a widely used PPI for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The addition of a hydroxyl group at the 5-position introduces new functional groups that may enhance the compound's stability and solubility. This modification could potentially improve its efficacy in inhibiting hydrogen potassium ATPase (H+/K+ ATPase), the enzyme responsible for acid secretion in the stomach lining.

Recent studies have highlighted the importance of understanding the pharmacokinetics of 5-Hydroxy Lansoprazole Potassium Salt. Researchers have found that this compound exhibits a more predictable absorption profile compared to lansoprazole, which is often affected by food intake and genetic variations in drug-metabolizing enzymes. The potassium salt form also demonstrates enhanced stability under various pH conditions, making it a promising candidate for sustained-release formulations.

In terms of therapeutic applications, 5-Hydroxy Lansoprazole Potassium Salt has shown potential in managing refractory cases of acid-related disorders. Clinical trials have indicated that this compound can achieve deeper and more prolonged suppression of gastric acid secretion compared to conventional PPIs. Additionally, its reduced propensity to interact with other medications makes it a safer option for patients on multiple therapies.

The latest research on 5-Hydroxy Lansoprazole Potassium Salt has focused on its role in reducing the risk of complications associated with long-term PPI use, such as hypomagnesemia and bone fractures. Studies suggest that this compound may exert fewer systemic effects due to its targeted delivery mechanism, thereby minimizing adverse events. Furthermore, preclinical data indicate that it may possess anti-inflammatory properties, opening new avenues for its use in inflammatory bowel disease (IBD) and other inflammatory conditions.

In conclusion, 5-Hydroxy Lansoprazole Potassium Salt represents a significant advancement in the development of proton pump inhibitors. Its improved pharmacokinetic profile, enhanced efficacy, and reduced side effects make it a valuable addition to the arsenal of treatments for acid-related disorders. As research continues to unfold, this compound holds promise for addressing unmet medical needs and improving patient outcomes.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.